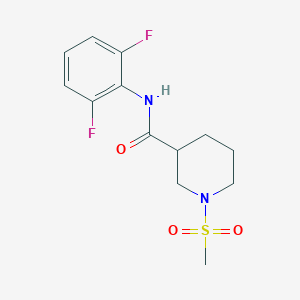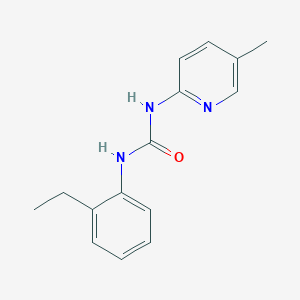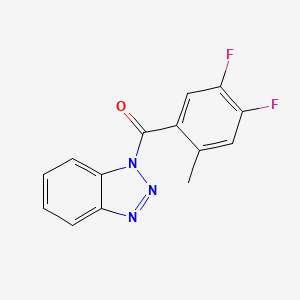![molecular formula C11H8F3NO3S2 B5270467 N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B5270467.png)
N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide is a chemical compound with the molecular formula C11H8F3NO3S2 and a molecular weight of 323.31 g/mol This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiophene-2-sulfonamide moiety
Preparation Methods
The synthesis of N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide typically involves the reaction of 4-(trifluoromethoxy)aniline with thiophene-2-sulfonyl chloride under suitable reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of biological processes.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the lipophilicity of the compound, allowing it to effectively penetrate biological membranes and reach its target sites. The sulfonamide moiety can form strong hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide can be compared with other similar compounds, such as:
N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, which may result in different chemical reactivity and biological activity.
N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonyl chloride: This compound is a precursor in the synthesis of the sulfonamide derivative and has different reactivity due to the presence of the sulfonyl chloride group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3S2/c12-11(13,14)18-9-5-3-8(4-6-9)15-20(16,17)10-2-1-7-19-10/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYBDSWGNKWAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-tert-butylphenyl)-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5270396.png)

![3-ethoxy-4-[(3-fluorobenzyl)oxy]benzamide](/img/structure/B5270416.png)
![2-[3-(1-cyclopentyl-3,6-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5270436.png)
![methyl 4-({[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B5270438.png)
![2-{6-Chloro-5,7-dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B5270444.png)
![5-[2-(4-methoxyphenyl)ethyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5270453.png)
![5,7-DIMETHYL-N'-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE](/img/structure/B5270463.png)

![4-bromo-N-[(E)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5270470.png)
![Ethyl 1-[3-(2-butan-2-ylphenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5270478.png)
![3-(butylsulfanyl)-6-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5270480.png)
![5-[(3-acetylphenoxy)methyl]-N-(3-pyrrolidinylmethyl)-3-isoxazolecarboxamide hydrochloride](/img/structure/B5270485.png)
